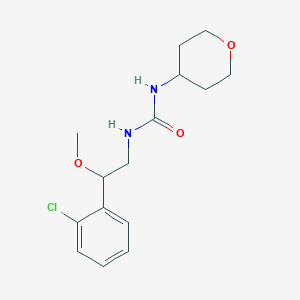
1-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as TPU-0033, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promise in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analysis
- Crystal Structure Exploration : The compound's crystal structure and molecular interactions can be analyzed for insights into its physical and chemical properties, as demonstrated in the study of a Schiff base derivative of a thio-semicarbazide with a flavanone (Zatsu et al., 2019).
Rheology and Gelation Properties
- Hydrogel Formation : Research on hydrogels, such as the study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, reveals how the morphology and rheology of gels depend on the identity of the anion, which can be a way to tune the gels' physical properties (Lloyd & Steed, 2011).
Synthesis and Complex Formation
- Synthesis of N-Hydroxyamide-Containing Heterocycles : This process involves the reaction of N-(benzyloxy)urea with various compounds, leading to the synthesis of hydroxypyrimidinone and pyrazinone derivatives, which form complexes with iron(III) (Ohkanda et al., 1993).
Protection in Oligoribonucleotide Synthesis
- Protecting Groups in Synthesis : The compound's derivatives can be used as protecting groups in oligoribonucleotide synthesis, as seen in the use of 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Reese et al., 1986).
Molecular Docking and Chemical Analysis
- Molecular Docking Studies : Studies involving molecular docking and quantum chemical calculations, like the analysis of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, are crucial for understanding the compound's interaction with biological targets (Viji et al., 2020).
Photoreactivity and Self-Assembly
- Photoswitchable Self-Assembling Architectures : The compound's derivatives, such as 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans, have been studied for their photochromic properties and self-assembling capabilities under various conditions (Sallenave et al., 2004).
Corrosion Inhibition
- Corrosion Inhibition Studies : The compound's derivatives, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, have been investigated for their effectiveness as corrosion inhibitors in acid solutions, showing promising results (Bahrami & Hosseini, 2012).
Antimicrobial Activity
- Antimicrobial Potential : Research into the compound's derivatives, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, includes antimicrobial activity and docking studies, revealing significant biological activities (Okasha et al., 2022).
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-20-14(12-4-2-3-5-13(12)16)10-17-15(19)18-11-6-8-21-9-7-11/h2-5,11,14H,6-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJBVOGBIGUMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCOCC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2733091.png)
![Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2733092.png)
![N'-[3-Chloro-2-(1-piperidinyl)phenyl]-N,N-dimethyl-1,4-benzenedisulfonamide](/img/structure/B2733093.png)
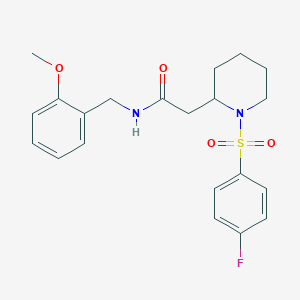
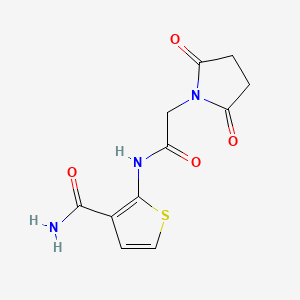

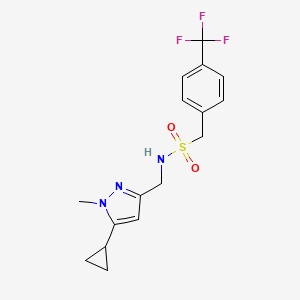
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2733103.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2733107.png)

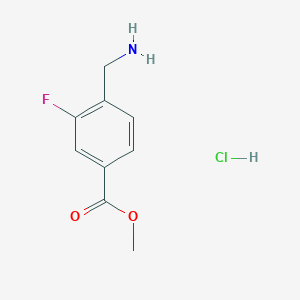
![4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2733110.png)